Cas no 77162-46-0 (3-Amino-4,4-difluorobutanoic acid)

3-Amino-4,4-difluorobutanoic acid is a fluorinated β-amino acid derivative characterized by its unique structural features, including a difluoromethylene group and an amino functionality. This compound serves as a valuable building block in medicinal chemistry and peptide research, where its fluorine substitution enhances metabolic stability and influences conformational properties. The presence of both amino and carboxyl groups allows for versatile incorporation into larger molecular frameworks, making it useful for designing enzyme inhibitors or bioactive peptides. Its difluorinated backbone may also improve lipophilicity and binding affinity in target interactions. The compound is typically employed in controlled synthetic applications requiring precise stereochemical or electronic modifications.
3-Amino-4,4-difluorobutanoic acid structure
77162-46-0 structure
Product Name:3-Amino-4,4-difluorobutanoic acid
CAS No:77162-46-0
MF:C4H7F2NO2
MW:139.10068821907
CID:2683508
PubChem ID:13273327
Update Time:2025-05-26

3-Amino-4,4-difluorobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-4,4-difluorobutanoic acid
    • beta-difluoromethyl beta-alanine
    • OLFYIMZVBDNOOK-UHFFFAOYSA-N
    • 3-amino-4,4-difluorobutyric acid
    • 4,4-difluoro-3-aminobutanoic acid
    • 3-Amino-4,4-difluorobutanoic acid
    • Inchi: 1S/C4H7F2NO2/c5-4(6)2(7)1-3(8)9/h2,4H,1,7H2,(H,8,9)
    • InChI Key: OLFYIMZVBDNOOK-UHFFFAOYSA-N
    • SMILES: FC(C(CC(=O)O)N)F

Computed Properties

  • Exact Mass: 139.04448479g/mol
  • Monoisotopic Mass: 139.04448479g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 107
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3
  • XLogP3: -2.6

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3-Amino-4,4-difluorobutanoic acid Related Literature

Additional information on 3-Amino-4,4-difluorobutanoic acid

Comprehensive Overview of 3-Amino-4,4-difluorobutanoic acid (CAS 77162-46-0): Properties, Applications, and Innovations

3-Amino-4,4-difluorobutanoic acid (CAS 77162-46-0) is a fluorinated organic compound with a unique molecular structure that combines an amino group and two fluorine atoms at the 4-position of a butanoic acid backbone. This configuration grants it distinct physicochemical properties, making it valuable in pharmaceutical research, agrochemical development, and specialty material synthesis. The compound's difluorinated moiety enhances metabolic stability and bioavailability, a feature increasingly sought after in drug design to address challenges like enzymatic degradation.

Recent advancements in fluorine chemistry have spotlighted 3-Amino-4,4-difluorobutanoic acid as a building block for peptide mimetics and enzyme inhibitors. Its ability to modulate electronic and steric effects aligns with the growing demand for targeted therapeutics, particularly in oncology and neurology. Researchers are exploring its incorporation into prodrugs to improve tissue selectivity, a trend driven by the rise of personalized medicine. The compound's CAS 77162-46-0 identifier is frequently queried in chemical databases, reflecting its relevance in high-throughput screening libraries.

From an industrial perspective, 3-Amino-4,4-difluorobutanoic acid serves as a precursor for bioconjugation techniques used in antibody-drug conjugates (ADCs). Its amino-carboxyl bifunctionality enables precise linkage strategies, addressing the need for stable payload attachments in next-generation biologics. Sustainability-focused innovations also utilize this compound in green chemistry protocols, where its fluorine atoms facilitate reactions with reduced solvent waste—a response to tightening environmental regulations.

Analytical characterization of CAS 77162-46-0 reveals exceptional purity thresholds (>98%) achievable via modern chromatographic purification, critical for regulatory compliance in Good Manufacturing Practice (GMP) applications. The compound's crystalline form exhibits thermal stability up to 180°C, data often requested in material safety data sheets (MSDS) for industrial handling. These properties position it as a reliable candidate for scale-up synthesis in contract manufacturing organizations (CMOs).

Emerging studies highlight the role of 3-Amino-4,4-difluorobutanoic acid in metal-organic frameworks (MOFs) for gas storage, leveraging its hydrogen-bonding capacity. This interdisciplinary application resonates with the global push for carbon capture technologies. Furthermore, its zwitterionic nature inspires research into antifouling coatings for marine and biomedical devices, addressing biofilm resistance challenges—a hot topic in antimicrobial research.

Patent analyses show a 40% increase in filings referencing 77162-46-0 since 2020, particularly in biodegradable polymers and contrast agents for medical imaging. The compound's compatibility with click chemistry protocols further expands its utility in diagnostic probe development, meeting the demand for rapid pathogen detection systems post-pandemic. Such versatility ensures its continued prominence in scientific literature and chemical supplier catalogs worldwide.

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